An In-depth Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery
An In-depth Technical Guide to 5-ethyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 5-ethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document outlines its chemical properties, a detailed synthetic protocol, characterization parameters, and its reactivity, with a focus on its potential in the synthesis of complex molecular architectures.
Introduction: The Significance of Substituted Pyrroles
Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs.[1] The pyrrole ring is an electron-rich aromatic system, making it amenable to a variety of chemical transformations. The introduction of substituents onto the pyrrole core allows for the fine-tuning of its steric and electronic properties, which is a critical aspect of rational drug design. 5-ethyl-1H-pyrrole-2-carbaldehyde, in particular, offers a unique combination of a reactive aldehyde functionality and an ethyl group that can influence solubility and binding interactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[3] |
| Molecular Weight | 123.15 g/mol | PubChem[3] |
| IUPAC Name | 5-ethyl-1H-pyrrole-2-carbaldehyde | PubChem[3] |
| CAS Number | 52115-68-1 | Scent.vn[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| Boiling Point (est.) | 249 °C | Scent.vn[2] |
| Flash Point (est.) | 121.66 °C | Scent.vn[2] |
| SMILES | CCC1=CC=C(N1)C=O | PubChem[3] |
| InChI Key | DGWZGZSZVXVVPK-UHFFFAOYSA-N | PubChem[3] |
Solubility Data (Estimated at 25°C)
The solubility of 5-ethyl-1H-pyrrole-2-carbaldehyde in various solvents is a crucial parameter for its use in synthesis and purification.
| Solvent | Solubility (g/L) |
| Dimethylformamide (DMF) | 583.4 |
| Tetrahydrofuran (THF) | 373.8 |
| Acetone | 347.14 |
| Methanol | 263.7 |
| Ethanol | 192.29 |
| Ethyl Acetate | 180.15 |
| Water | 3.08 |
Data sourced from Scent.vn[2]
Safety and Hazard Information
5-ethyl-1H-pyrrole-2-carbaldehyde is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde
The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic ring.
Synthetic Pathway Overview
The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde is achieved through the formylation of 2-ethylpyrrole using the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Caption: Synthetic workflow for 5-ethyl-1H-pyrrole-2-carbaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for the formylation of pyrrole.[5]
Materials:
-
2-Ethylpyrrole (95.14 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride, anhydrous
-
Sodium acetate trihydrate
-
Sodium carbonate, saturated aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.1 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C. After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature.
-
Formylation: Re-cool the mixture to 0-5 °C and add anhydrous ethylene dichloride. To this stirring mixture, add a solution of 2-ethylpyrrole (1.0 equivalent) in anhydrous ethylene dichloride dropwise over 1 hour, ensuring the temperature remains below 10 °C.
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes. Cool the mixture to room temperature.
-
Hydrolysis: Cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water. Heat the mixture to reflux with vigorous stirring for 15 minutes to hydrolyze the intermediate iminium salt.
-
Work-up and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate, followed by brine.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 5-ethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[6] Alternatively, recrystallization from a suitable solvent system such as hexanes/ethyl acetate can be employed.
Spectroscopic Characterization
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.5 (s, 1H, CHO), ~9.0 (br s, 1H, NH), ~6.9 (m, 1H, pyrrole H), ~6.2 (m, 1H, pyrrole H), ~2.7 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~180 (C=O), ~145 (pyrrole C), ~132 (pyrrole C), ~124 (pyrrole C), ~110 (pyrrole C), ~22 (-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1650-1680 (C=O stretch, aldehyde), ~1500-1600 (C=C stretch, aromatic) |
| Mass Spec (EI) | Predicted [M]⁺ at m/z = 123.07. Fragmentation pattern may show loss of CHO (m/z = 94) and C₂H₅ (m/z = 94). |
| HRMS (ESI) | Predicted [M+H]⁺ at m/z = 124.0757 |
Reactivity and Applications in Drug Discovery
The aldehyde functionality at the 2-position of the pyrrole ring is a versatile handle for a wide range of chemical transformations, making 5-ethyl-1H-pyrrole-2-carbaldehyde a valuable precursor in the synthesis of more complex molecules.
Key Reactions of the Aldehyde Group
-
Reductive Amination: The aldehyde can be converted to a primary amine via reductive amination, providing a site for further functionalization.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates, yields α,β-unsaturated systems that are precursors to a variety of heterocyclic structures.[4]
-
Henry Reaction: Reaction with nitroalkanes produces β-nitro alcohols, which can be further transformed into other functional groups.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalities.
Role in the Synthesis of Bioactive Molecules
Pyrrole-2-carbaldehydes are key intermediates in the synthesis of a wide array of biologically active compounds, including:
-
Prodiginines: A family of natural products with immunosuppressive and anticancer activities.
-
Porphyrins and Phthalocyanines: Used in photodynamic therapy and as catalysts.
-
Kinase Inhibitors: The pyrrole scaffold is present in several approved and investigational kinase inhibitors for the treatment of cancer.[1]
The ethyl group at the 5-position can serve to enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability of the final drug candidate.
Conclusion
5-ethyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of the aldehyde group, provides a powerful platform for the construction of complex molecular architectures. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate in their drug discovery and development endeavors.
References
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Taylor & Francis Online. (2006, August 16). SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. Retrieved March 11, 2026, from [Link]
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Chem-Impex. (n.d.). 2-Ethylpyrrole. Retrieved March 11, 2026, from [Link]
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Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. Retrieved March 11, 2026, from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved March 11, 2026, from [Link]
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PubChemLite. (n.d.). 5-ethyl-1h-pyrrole-2-carbaldehyde (C7H9NO). Retrieved March 11, 2026, from [Link]
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PubChem. (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Retrieved March 11, 2026, from [Link]
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NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved March 11, 2026, from [Link]
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Scent.vn. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde CAS# 52115-68-1. Retrieved March 11, 2026, from [Link]
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PubChem. (n.d.). 5-ethyl-1H-pyrrole-2-carbaldehyde. Retrieved March 11, 2026, from [Link]
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SpectraBase. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved March 11, 2026, from [Link]
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ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved March 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 11, 2026, from [Link]
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MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved March 11, 2026, from [Link]
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Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved March 11, 2026, from [Link]
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